
1-(5-Vinylpyridin-2-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Vinylpyridin-2-yl)azepane is a seven-membered heterocyclic compound that contains both nitrogen and carbon atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Vinylpyridin-2-yl)azepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 5-vinyl-2-pyridine with azepane can be catalyzed by palladium-based catalysts under mild conditions. The reaction typically proceeds smoothly with high yields and minimal byproducts .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high throughput. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Vinylpyridin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The vinyl group allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azepanes, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1-(5-Vinylpyridin-2-yl)azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 1-(5-Vinylpyridin-2-yl)azepane involves its interaction with specific molecular targets. The vinyl group allows the compound to form covalent bonds with target molecules, leading to the modulation of biological pathways. This interaction can result in various biological effects, such as enzyme inhibition or receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
Azepane: A seven-membered ring containing nitrogen.
Oxepane: A seven-membered ring containing oxygen.
Thiepane: A seven-membered ring containing sulfur.
Uniqueness
1-(5-Vinylpyridin-2-yl)azepane is unique due to the presence of both a vinyl group and a pyridine ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H18N2 |
|---|---|
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
1-(5-ethenylpyridin-2-yl)azepane |
InChI |
InChI=1S/C13H18N2/c1-2-12-7-8-13(14-11-12)15-9-5-3-4-6-10-15/h2,7-8,11H,1,3-6,9-10H2 |
Clave InChI |
XWSHTWVNWGXVHJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CN=C(C=C1)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


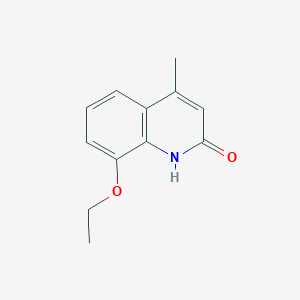
![3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11898845.png)
![6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11898846.png)
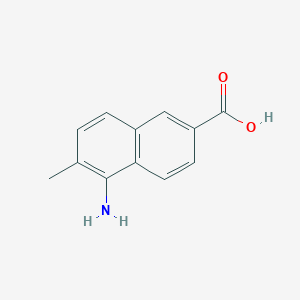

![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B11898871.png)



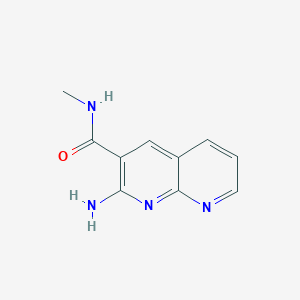
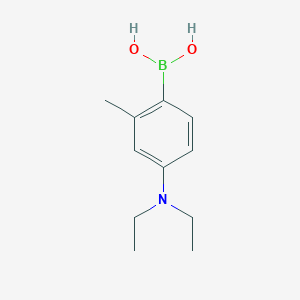
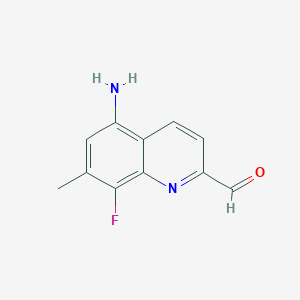
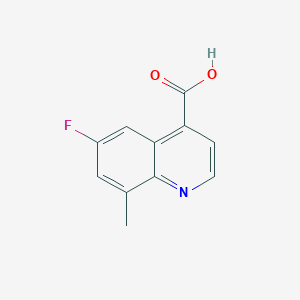
![7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B11898922.png)
